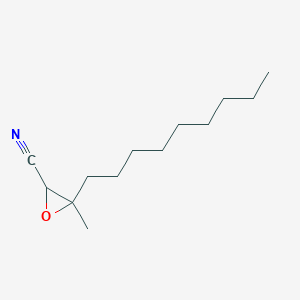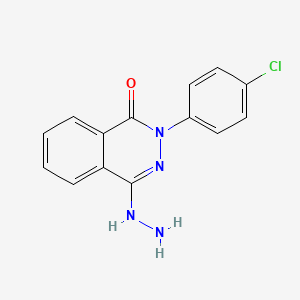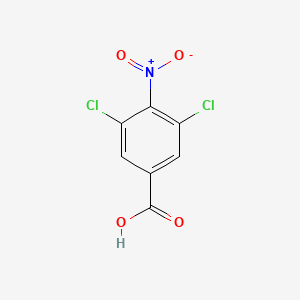
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione is a brominated derivative of naphthoquinone. This compound is characterized by the presence of three bromine atoms and a hydroxyl group attached to the naphthalene ring. Naphthoquinones are known for their diverse biological activities and are used in various scientific research applications.
準備方法
The synthesis of 2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione typically involves the bromination of 5-hydroxynaphthalene-1,4-dione. The reaction is carried out in the presence of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity.
化学反応の分析
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using suitable reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential anticancer activity, and it is being studied for its therapeutic applications.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce cell death in cancer cells, making it a potential anticancer agent. The molecular targets and pathways involved include the mitochondrial electron transport chain and various signaling pathways related to apoptosis.
類似化合物との比較
2,3,6-Tribromo-5-hydroxynaphthalene-1,4-dione can be compared with other brominated naphthoquinones and hydroxy derivatives:
2,3,5-Tribromo-6-hydroxynaphthalene-1,4-dione: Similar structure but different bromination pattern.
2,3,6-Tribromo-1,4-naphthoquinone: Lacks the hydroxyl group, affecting its reactivity and biological activity.
5,8-Dihydroxy-1,4-naphthoquinone: Contains two hydroxyl groups, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific bromination pattern and the presence of a hydroxyl group, which contribute to its distinct chemical reactivity and biological activities.
特性
CAS番号 |
64609-78-5 |
|---|---|
分子式 |
C10H3Br3O3 |
分子量 |
410.84 g/mol |
IUPAC名 |
2,3,6-tribromo-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H3Br3O3/c11-4-2-1-3-5(9(4)15)10(16)7(13)6(12)8(3)14/h1-2,15H |
InChIキー |
XWMKUJAKSWCQGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C(=O)C(=C(C2=O)Br)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine](/img/structure/B14480531.png)
![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)

![3-{[(Propan-2-yl)oxy]carbonyl}-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate](/img/structure/B14480548.png)
![Benzonitrile, 4-[[(phenylmethyl)imino]methyl]-](/img/structure/B14480550.png)


![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)


![1-[Bis(aziridin-1-yl)phosphoryl]piperidine](/img/structure/B14480585.png)

